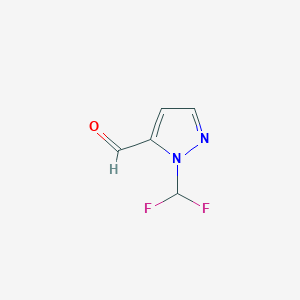

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1823256-07-0) is a fluorinated pyrazole derivative with the molecular formula C₅H₄F₂N₂O and a molecular weight of 146.10 g/mol. Its IUPAC name, 2-(difluoromethyl)pyrazole-3-carbaldehyde, reflects the difluoromethyl substituent at the 1-position and the aldehyde group at the 5-position of the pyrazole ring . The compound is characterized by its planar pyrazole core and the electron-withdrawing effects of the fluorine atoms, which influence its reactivity and stability. Fluorine incorporation enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(difluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)9-4(3-10)1-2-8-9/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVUVOABXBBLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been successfully achieved, highlighting the importance of difluoromethyl pyrazole motifs in the agrochemical industry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer difluoromethyl groups to pyrazole derivatives. These methods often employ catalytic systems to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H4F2N2O

- Molecular Weight : Approximately 162.09 g/mol

The compound features a pyrazole ring with a difluoromethyl group and an aldehyde functional group, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. Its mechanism may involve the disruption of bacterial metabolic pathways, particularly through enzyme inhibition.

Antifungal Properties

The compound has also shown promising antifungal activity against phytopathogenic fungi. It has been evaluated for its effectiveness against fungi such as Sclerotinia sclerotiorum, demonstrating potential as a fungicide in agricultural applications .

Antioxidant Activity

In addition to its antimicrobial properties, the compound displays antioxidant activities, which are crucial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals positions it as a potential therapeutic agent for conditions like cancer and neurodegenerative diseases .

Herbicide Development

The compound's role as an inhibitor of protoporphyrinogen IX oxidase suggests its potential use in herbicide formulations. This enzyme is vital for chlorophyll synthesis in plants, and its inhibition can lead to effective weed management strategies.

Pesticide Formulations

Due to its biological activity against various pests and pathogens, 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde is being explored as an active ingredient in pesticide formulations. Its fluorinated structure enhances its stability and effectiveness in agricultural settings .

Synthesis and Mechanism of Action

The synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods, including:

- Condensation Reactions : Involving appropriate precursors under controlled conditions.

- Fluorination Techniques : Utilizing reagents such as potassium fluoride to introduce the difluoromethyl group effectively.

The compound's mechanism of action involves interactions with specific biological targets, including enzymes critical for metabolic processes in both plants and microorganisms.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can lead to various biological effects, including antifungal and antibacterial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde with structurally related pyrazole-carbaldehydes, emphasizing substituent-driven differences:

Key Observations:

- Fluorinated Derivatives : The trifluoromethyl analog (C₅H₃F₃N₂O) exhibits greater lipophilicity and steric bulk compared to the difluoromethyl compound, favoring agrochemical applications . In contrast, the difluoromethyl group balances electronic effects and molecular weight, optimizing bioavailability for pharmaceuticals .

- Aldehyde Position: The 4-carbaldehyde isomer (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrates antibacterial activity due to its extended aromatic system and planar geometry, which enhance protein binding . The 5-carbaldehyde derivatives are more reactive in condensation reactions for forming Schiff bases or hydrazones .

- Protecting Groups : Ethoxyethyl-protected analogs (e.g., 1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde) are prone to acidic cleavage, whereas the difluoromethyl group remains stable under similar conditions, enabling diverse synthetic pathways .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde

- Molecular Formula: C5H4F2N2O

- Molecular Weight: 146.10 g/mol

Synthesis

The synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of difluoromethyl hydrazine with appropriate aldehydes under controlled conditions. The following general steps outline the synthetic route:

- Starting Materials: Difluoromethyl hydrazine and suitable aldehydes.

- Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, often requiring mild heating.

- Product Formation: The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde, exhibit significant antimicrobial properties. A study reported that various pyrazole compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups, such as difluoromethyl, showed enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have indicated that derivatives of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde can selectively inhibit COX-2, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazoles. The compound has shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers. For instance, a study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells when combined with standard chemotherapy agents like doxorubicin .

The biological activity of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.

- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study on various pyrazole derivatives, 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory effects of the compound in animal models. Results showed a significant reduction in paw edema in rats treated with the compound compared to controls, indicating its efficacy as a COX-2 inhibitor .

Data Summary Table

Q & A

Basic: What are the common synthetic routes for 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A standard approach includes:

Cyclization : Reaction of difluoromethyl hydrazine with a β-keto aldehyde under reflux in ethanol or acetonitrile to form the pyrazole core .

Functionalization : Oxidation or formylation at the 5-position of the pyrazole ring using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .

Optimization : Continuous flow reactors may enhance yield and reduce reaction time by improving heat and mass transfer .

Advanced: How can synthetic routes be optimized for higher regioselectivity and yield?

Methodological Answer:

Optimization strategies include:

- Catalysis : Use of palladium catalysts (e.g., Pd(OAc)₂) to direct regioselective cyclization, minimizing side products .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve difluoromethyl group incorporation, while microwave-assisted synthesis reduces reaction time .

- In-situ Monitoring : Real-time FTIR or HPLC-MS tracking of intermediates ensures controlled progression .

Basic: What techniques are used to characterize the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration and bond angles. SHELXL (via SHELX suite) is widely used for refinement, particularly for resolving fluorine atom positions .

- NMR Spectroscopy : ¹⁹F NMR identifies difluoromethyl splitting patterns (δ ~ -80 to -100 ppm), while ¹H NMR confirms aldehyde proton (δ ~9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 174.04 g/mol) .

Advanced: How can conformational analysis of the pyrazole ring inform reactivity?

Methodological Answer:

- Mercury CSD Analysis : Compare crystal structures (e.g., CCDC entries) to identify common torsion angles between the pyrazole ring and substituents. For example, the aldehyde group often adopts a planar conformation (θ = 0–5°) to minimize steric hindrance .

- DFT Calculations : Gaussian or ORCA software models electron density maps, predicting nucleophilic attack sites (e.g., aldehyde carbon) based on Fukui indices .

Basic: How is the biological activity of this compound assessed in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity (therapeutic index) .

Advanced: What structure-activity relationship (SAR) insights exist for fluorinated pyrazole derivatives?

Methodological Answer:

- Fluorine Effects : Difluoromethyl groups enhance metabolic stability (t₁/₂ increased by ~30% vs. non-fluorinated analogs) and lipophilicity (logP +0.5), improving blood-brain barrier penetration .

- Aldehyde Modifications : Converting the aldehyde to a hydroxamic acid boosts HDAC inhibition (IC₅₀ < 50 nM) but reduces solubility .

Basic: What analytical methods resolve impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD/ELSD : C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients separate regioisomers (retention time difference ~2–3 min) .

- GC-MS : Detects volatile byproducts (e.g., methyl formate) from incomplete formylation .

Advanced: How do fluorinated substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Difluoromethyl groups decrease pyrazole ring electron density (Hammett σₚ = +0.43), accelerating electrophilic substitution at the 4-position .

- Hyperconjugation : Fluorine’s σ*-orbital interaction stabilizes transition states in nucleophilic additions (e.g., aldol reactions at the aldehyde group) .

Basic: How are conflicting data on biological activity resolved?

Methodological Answer:

- Dose-Response Replication : Repeat assays across multiple cell lines (≥3) with standardized protocols (e.g., CLSI guidelines) to confirm IC₅₀ consistency .

- Meta-Analysis : Compare datasets in repositories like ChEMBL, focusing on assay conditions (e.g., ATP concentration in kinase assays) .

Advanced: What computational tools predict crystallographic packing patterns?

Methodological Answer:

- Mercury Materials Module : Identifies common motifs (e.g., π-π stacking between pyrazole rings) in CSD entries. For this compound, a herringbone motif is prevalent due to aldehyde H-bonding .

- PIXEL Method : Calculates lattice energies (Eₗₐₜ ≈ -150 kJ/mol) to assess stability of polymorphs .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to handle volatile reagents (e.g., POCl₃).

- PPE : Nitrile gloves and goggles prevent skin/eye contact with aldehydes .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How are reaction mechanisms validated for key transformations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.